molecular formula C20H20FN3O4S B2380406 8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189724-16-0

8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2380406
CAS No.: 1189724-16-0
M. Wt: 417.46
InChI Key: NOFGLMXZBRWUCZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one family, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. Its structure includes a 4-fluorophenylsulfonyl group at position 8 and a 4-methoxyphenyl group at position 7. These substituents confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-28-16-6-2-14(3-7-16)18-19(25)23-20(22-18)10-12-24(13-11-20)29(26,27)17-8-4-15(21)5-9-17/h2-9H,10-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFGLMXZBRWUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step usually involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.

    Functionalization of the aromatic rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.

    Modulation of receptor activity: It can act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Induction of cellular stress: The compound may induce oxidative stress or other forms of cellular stress, leading to cell death or other effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities among analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Biological Activity Reference
Target Compound 8-(4-fluorophenylsulfonyl), 3-(4-methoxyphenyl) C20H18FN3O4S 443.44* Not reported -
BG15410 8-(4-tert-butylbenzenesulfonyl), 3-(4-methoxyphenyl) C24H29N3O4S 455.57 Screening compound
3-(3-chlorophenyl)-8-[(4-fluorophenyl)methyl] 8-(4-fluorophenylmethyl), 3-(3-chlorophenyl) C20H19ClFN3O 371.84 Hit in screening studies
Fluspirilene 8-[4,4-bis(4-fluorophenyl)butyl], 1-phenyl C29H31F2N3O 475.58 Neuroleptic (LD50: 106 mg/kg)
Compound A (Antitumor) 3-(4'-chloro-3'-fluoro-4-methylbiphenyl), 4-hydroxy, 8-methoxy C23H22ClFNO3 422.88* Antitumor (prophylaxis/therapy)
Spirotetramat metabolite 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy C18H23NO3 301.38 Pesticide metabolite

*Calculated using standard atomic weights.

Key Observations:
  • Sulfonyl vs. Alkyl Groups : The target compound’s 4-fluorophenylsulfonyl group enhances polarity compared to BG15410’s tert-butylbenzenesulfonyl (higher lipophilicity) or ’s 4-fluorophenylmethyl (lower molecular weight). Sulfonyl groups may improve metabolic stability by resisting oxidation .
  • In contrast, 3-chlorophenyl () or 4-methylphenyl () substituents introduce steric bulk or electron-withdrawing effects .
  • Hydroxy Groups : Compound A’s 4-hydroxy moiety () is absent in the target compound, suggesting differences in hydrogen-bonding capacity and metabolic pathways .
Antitumor Potential:
  • Compound A () demonstrates efficacy in tumor therapy, attributed to its chloro-fluoro-biphenyl and hydroxy-methoxy substituents. The target compound lacks the hydroxy group but retains a methoxy moiety, which may influence cytotoxicity or kinase inhibition .
  • Fluspirilene (), though primarily a neuroleptic, highlights the spirocyclic scaffold’s versatility in crossing the blood-brain barrier. The target compound’s sulfonyl group may limit CNS penetration due to increased polarity .
Metabolic Stability:
  • Spirotetramat metabolites () feature hydroxy and glucoside groups, emphasizing the role of substituents in pesticide degradation. The target compound’s sulfonyl and methoxy groups likely confer resistance to hydrolysis .

Biological Activity

8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a spirocyclic structure, integrating a sulfonyl group and a triazaspiro moiety, which may contribute to its diverse pharmacological profile.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions with suitable precursors.
  • Introduction of the Sulfonyl Group : Conducted using sulfonyl chloride derivatives under basic conditions.
  • Functionalization of Aromatic Rings : Incorporating various substituents to enhance biological activity.

The chemical structure can be summarized as follows:

IUPAC Name Molecular Formula CAS Number
8-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-oneC20H20FN3O4S1189724-16-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Inhibition of Enzyme Activity : The compound may bind to the active sites of enzymes, preventing their catalytic functions.
  • Modulation of Receptor Activity : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Induction of Cellular Stress : Potentially leading to oxidative stress or apoptosis in target cells.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit significant biological activities:

  • Antipsychotic Effects : Related compounds have been shown to possess antipsychotic properties with favorable side effect profiles in animal models .
  • Antitumor Activity : Similar structural analogs have demonstrated effectiveness against various cancer cell lines.
  • Antibacterial Properties : Some derivatives exhibit notable antibacterial activity against specific pathogens.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds within the same class as this compound:

  • Antipsychotic Profiles :
    • A study involving related triazaspiro compounds demonstrated their ability to suppress self-stimulation in rats, indicative of antipsychotic efficacy while minimizing neurological side effects .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that these compounds can effectively bind to targets involved in inflammatory pathways, indicating potential anti-inflammatory properties .
  • Comparative Biological Activities :
    • A comparative analysis of similar compounds shows varied biological activities based on structural differences:
    Compound Name Structure Features Biological Activity
    8-(3-Chlorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneSulfonyl group + triazaspiro structureAntibacterial
    1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-oneSimilar triazaspiro frameworkAntitumor
    Hydroxy alkyl substituted triazaspiro compoundsVariations in substituentsNeurological effects

Q & A

Q. How can researchers optimize the synthesis of 8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including sulfonylation, cyclization, and functional group protection. For example, sulfonyl chloride intermediates (e.g., 4-fluorophenylsulfonyl chloride) can react with spirocyclic amines under anhydrous conditions with triethylamine as a base (dichloromethane solvent, 16 h stirring at room temperature) . Reaction monitoring via TLC and purification via silica gel chromatography (eluent: DCM/MeOH 9:1) ensures purity. Yield optimization may require temperature control (e.g., reflux for substitution steps) and catalyst screening (e.g., DMAP for acylation) .

Q. What crystallographic tools are recommended for validating the spirocyclic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX (e.g., SHELXL for refinement) is the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via WinGX/ORTEP ensures accurate anisotropic displacement parameter modeling . For spirocyclic systems, verify bond angles (e.g., C–N–C in the triazaspiro core) and torsional deviations using Mercury software to confirm non-planarity .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 72 h, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient). For oxidative stability, use H2O2 (3% v/v) and analyze sulfone/sulfoxide byproducts via LC-MS . Solvent compatibility tests (DMSO, ethanol, THF) should include UV-Vis spectroscopy to detect aggregation or solvolysis .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound’s derivatives in neurological targets?

  • Methodological Answer : Focus on substituent effects:
  • Sulfonyl group : Replace 4-fluorophenyl with 4-chloro or 4-methylphenyl to modulate electron-withdrawing/donating properties .
  • Methoxyphenyl ring : Introduce halogens (e.g., Cl, Br) or alkyl chains to alter lipophilicity and blood-brain barrier penetration .
    Use in vitro binding assays (e.g., dopamine D2/serotonin 5-HT2A receptors) and correlate with computational docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer : Reconcile contradictions via:
  • Conformational sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess spirocyclic flexibility in aqueous vs. membrane environments .
  • Solvent effects : Re-evaluate docking scores using explicit solvent models (e.g., TIP3P water) in Schrödinger Suite .
  • Metabolite screening : Use hepatocyte microsomes to identify active metabolites (e.g., demethylation of the methoxyphenyl group) that may contribute to observed activity .

Q. What advanced techniques are suitable for probing the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Employ:
  • Fluorescence quenching assays : Monitor binding to CYP3A4/CYP2D6 using 7-benzyloxyquinoline as a substrate .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify hydrophobic/electrostatic interactions .
  • Cryo-EM : Resolve enzyme-ligand complexes at near-atomic resolution (≤3.0 Å) to map sulfonyl group positioning in the active site .

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